molecular formula C13H14N2O3 B8810570 Benzyl 4-methyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

Benzyl 4-methyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B8810570
M. Wt: 246.26 g/mol
InChI Key: ZTYWGKYXUKYIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-methyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl 4-methyl-3-oxo-2H-pyrazine-1-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3

InChI Key

ZTYWGKYXUKYIHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N2-benzyloxycarbonyl-N1-(2,2-dimethoxyethyl)-N1-methylglycinamide (1.9 Kg, 6.1 mol) and p-toluenesulfonic acid monohydrate (270 g) in toluene (29.4 L) was stirred at 80° C. for 4 hours. The resultant reaction mixture was cooled to room temperature, washed with water (4×2 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The residual solid was subjected to column chromatography on silica gel eluting with heptane-ethyl acetate. Concentration of appropriate fractions provide the cyclization product as off-white solid.
Name
N2-benzyloxycarbonyl-N1-(2,2-dimethoxyethyl)-N1-methylglycinamide
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
29.4 L
Type
solvent
Reaction Step One

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